LY-2300559
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-2300559 is a small molecule drug that has been investigated for its potential in preventing migraine headaches. It acts as an agonist of metabotropic glutamate receptor 2 (mGluR2) and an antagonist of cysteinyl leukotriene receptor 1 (CysLTR1) .
Preparation Methods
The synthesis of LY-2300559 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 mg/mL . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
LY-2300559 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, ethanol, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the diphenylmethane moiety.
Scientific Research Applications
LY-2300559 has been primarily studied for its potential in preventing migraine headaches . It has been used in clinical trials to measure the change in frequency of migraine attacks in patients treated with the compound . Additionally, this compound has applications in neuroscience research due to its dual action as an mGluR2 agonist and CysLTR1 antagonist . This makes it a valuable tool for studying the mechanisms of migraine and other nervous system diseases.
Mechanism of Action
The mechanism of action of LY-2300559 involves its dual role as an mGluR2 agonist and CysLTR1 antagonist . By activating mGluR2, the compound modulates glutamate signaling in the brain, which is believed to play a role in migraine pathophysiology. As a CysLTR1 antagonist, this compound inhibits the action of cysteinyl leukotrienes, which are inflammatory mediators involved in migraine and other inflammatory conditions .
Comparison with Similar Compounds
LY-2300559 is unique due to its dual action on mGluR2 and CysLTR1 . Similar compounds include other mGluR2 agonists and CysLTR1 antagonists, such as LY-2389575 hydrochloride and JNJ-46281222 . this compound’s combination of these two actions sets it apart from other compounds in its class.
Properties
CAS No. |
889116-06-7 |
---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid |
InChI |
InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1 |
InChI Key |
DWQVYDLTPMGYNE-DEOSSOPVSA-N |
Isomeric SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |
Appearance |
Solid powder |
889116-06-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-2300559; LY2300559; LY 2300559 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.